N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide
Description
N-((4-Hydroxychroman-4-yl)methyl)-2-phenylbutanamide is a synthetic compound featuring a chroman-4-ol core substituted with a methyl group at the 4-position, which is further linked to a 2-phenylbutanamide moiety. This compound belongs to a class of molecules investigated for their antimalarial activity, particularly in targeting the transmission stages of Plasmodium parasites . Its structural uniqueness lies in the combination of the chromanol scaffold with a phenylbutanamide side chain, which distinguishes it from other antimalarial agents like chloroquine or artemisinin derivatives.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-16(15-8-4-3-5-9-15)19(22)21-14-20(23)12-13-24-18-11-7-6-10-17(18)20/h3-11,16,23H,2,12-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUQCSHMEVINKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with 2-phenylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The chroman ring system is known to interact with various biological targets, potentially leading to effects such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
A detailed comparison of structural analogues and their biological activities is provided below:
Key Structural and Functional Differences
- Chroman-4-ol vs. Other Cores : The chroman-4-ol moiety in the target compound and N-4HSC provides a distinct heterocyclic framework compared to simpler phenyl or thiazole cores in other butanamides (e.g., ). This scaffold may enhance metabolic stability or target binding in antimalarial applications.
- Amide vs. Sulphonamides generally exhibit stronger hydrogen-bonding capacity, which may contribute to N-4HSC’s higher antimalarial potency.
- Substituent Effects : The presence of a thiazole ring in or a pyrrolidinylsulfonyl group in introduces steric and electronic variations that could influence receptor affinity or pharmacokinetics. For instance, thiazole-containing compounds often exhibit enhanced membrane permeability.
Physicochemical Properties
- Solubility: The hydroxyl group in chroman-4-ol enhances water solubility compared to purely aromatic analogues (e.g., ).
- Stability : The chroman-4-ol scaffold is less prone to oxidative degradation than benzimidazole derivatives (e.g., ), which may explain its suitability for in vivo antimalarial studies .
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide, also known as a derivative of 4-hydroxycoumarin, has garnered attention for its biological activity, particularly in relation to malaria and potential therapeutic applications. This article delves into its biological mechanisms, research findings, and comparative analysis with similar compounds.
Target and Mode of Action
The primary target of this compound is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . The compound stabilizes this protein in lysates from activated mature gametocytes, which is crucial for the malaria parasite's lifecycle. By interfering with the formation of male gametes in Plasmodium falciparum, it effectively blocks the transmission of malaria to mosquito vectors.
Biochemical Pathways
The compound influences biochemical pathways associated with the development of male gametes and their release into mosquitoes. This inhibition is significant as it disrupts the lifecycle of the malaria parasite, thereby reducing its transmission potential.
Pharmacological Activities
Recent studies have highlighted various pharmacological activities associated with this compound:
- Antimalarial Activity : The compound's ability to inhibit male gamete formation has been demonstrated in vitro, suggesting potential as an antimalarial agent.
- Anti-inflammatory Properties : Similar compounds in the hydroxycoumarin family have shown anti-inflammatory effects, indicating that this compound may possess similar properties.
- Anticancer Potential : Coumarin derivatives are known for their anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Comparative Analysis
A comparative analysis with other 4-hydroxycoumarin derivatives reveals that this compound has unique biological properties due to its specific structural characteristics. The following table summarizes relevant biological activities of related compounds:
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with 2-phenylbutanoyl chloride , often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction. The synthetic process can be optimized for higher yields using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
